NU6102
説明
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for NU6102 is 4-[[6-(cyclohexylmethoxy)-7H-purin-2-yl]amino]benzenesulfonamide . This nomenclature reflects its purine core substituted at the 6-position with a cyclohexylmethoxy group and at the 2-position with a 4-sulfamoylanilino moiety. Systematic identifiers include:
- CAS Registry Number : 444722-95-6
- Molecular Formula : $$ \text{C}{18}\text{H}{22}\text{N}{6}\text{O}{3}\text{S} $$
- Molecular Weight : 402.47 g/mol
Synonyms include 6-cyclohexylmethoxy-2-(4'-sulfamoylanilino)purine, O6-cyclohexylmethyl-2-(4-sulfamoylanilino)purine, and CDK1/2 Inhibitor II. The compound’s SMILES notation ($$ \text{C1CCC(CC1)COC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)S(=O)(=O)N} $$) and InChIKey ($$ \text{OWXORKPNCHJYOF-UHFFFAOYSA-N} $$) further delineate its atomic connectivity and stereochemical features.
X-ray Crystallography and Conformational Studies
X-ray crystallography has elucidated this compound’s binding mode within kinase active sites. Co-crystal structures with CDK2/cyclin A (PDB: 1H1S) and CDK1/cyclin B1/CKS2 (PDB: 5LQF) reveal critical interactions:
- Purine Core : Forms three hydrogen bonds with the kinase hinge region (Glu81 and Leu83 in CDK2).
- Cyclohexylmethoxy Group : Occupies a hydrophobic pocket near the glycine-rich loop, stabilizing a conformation distinct from ATP.
- Sulfamoylanilino Substituent : Engages in hydrogen bonding with Asp145 and water-mediated interactions in the solvent-exposed region.
Comparative studies highlight this compound’s selectivity for CDK2 over CDK1, attributed to subtle differences in the glycine-rich loop conformation. For instance, the $$ O^6 $$-cyclohexylmethyl group induces a CDK2-specific loop geometry, reducing CDK1 affinity by 2000-fold in certain analogs.
Thermodynamic Stability and Solubility Profile
This compound exhibits moderate thermodynamic stability, with a melting point of 152–154°C. Its solubility profile is solvent-dependent:
| Solvent | Solubility (mg/mL) | Concentration (mM) |
|---|---|---|
| Dimethyl sulfoxide (DMSO) | 20–100 | 49.7–248.5 |
| Polyethylene glycol 300 | 2.5 | 6.21 |
| Corn oil | 2.5 | 6.21 |
The compound is stable at -20°C for long-term storage but degrades under light exposure, necessitating amber vials for preservation. Prodrug derivatives like NU6301 improve aqueous solubility for in vivo applications, achieving plasma concentrations of 12 μM post-administration.
特性
IUPAC Name |
4-[[6-(cyclohexylmethoxy)-7H-purin-2-yl]amino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3S/c19-28(25,26)14-8-6-13(7-9-14)22-18-23-16-15(20-11-21-16)17(24-18)27-10-12-4-2-1-3-5-12/h6-9,11-12H,1-5,10H2,(H2,19,25,26)(H2,20,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXORKPNCHJYOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274438 | |
| Record name | nu6102 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444722-95-6 | |
| Record name | NU 6102 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444722956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | nu6102 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NU-6102 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5J53DR704 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
Core Purine Scaffold Functionalization
The synthesis of this compound begins with functionalization of the purine scaffold at the 2- and 6-positions. The 2-arylamino group is introduced via nucleophilic aromatic substitution, while the 6-alkoxy moiety is installed through alkylation or Sonogashira coupling. A pivotal intermediate, 2-bromohypoxanthine (14 ), is prepared by bromination of hypoxanthine under acidic conditions. Reaction of 14 with 4-aminobenzenesulfonamide in trifluoroethanol (TFE) and trifluoroacetic acid (TFA) yields the 2-arylamino derivative 16 , which is subsequently alkylated at the 6-position with cyclohexylmethanol under Mitsunobu conditions.
Sonogashira Alkynylation for 6-Substituent Installation
A Sonogashira coupling strategy is employed to introduce ethynyl groups at the purine 6-position. Starting with 6-chloro-2-fluoropurine (36 ), triisopropylacetylene is coupled using Pd(PPh₃)₂Cl₂ and CuI to form the ethynyl intermediate 37 . Deprotection of the tetrahydropyranyl (THP) group at N9 and subsequent introduction of the 4-sulfamoylanilino group at C2 yields 41 and 42 , which are further functionalized with cyclohexylmethoxy groups.
Final Deprotection and Purification
The triisopropylsilyl (TIPS) protecting group is removed using tetrabutylammonium fluoride (TBAF) to unveil the free ethynyl moiety. Final purification via silica gel chromatography (10% methanol in dichloromethane) and recrystallization from dichloromethane affords this compound in >95% purity, as confirmed by HPLC and mass spectrometry.
Analytical Validation of Synthetic Intermediates
Spectroscopic Characterization
Key intermediates are characterized by NMR, IR, and UV-Vis spectroscopy. For example, the 2-arylamino intermediate 15 exhibits a UV λₘₐₓ at 273 nm, consistent with purine π→π* transitions, while its ¹H NMR spectrum displays aromatic protons at δ 7.07–7.62 ppm and a singlet for H-8 at δ 7.94 ppm. The IR spectrum of 16 confirms sulfonamide formation with peaks at 1365 cm⁻¹ (S=O) and 1153 cm⁻¹ (C-N).
X-Ray Crystallographic Confirmation
The binding mode of this compound to CDK2 is validated by X-ray crystallography. Co-crystallization of this compound with CDK2-cyclin A reveals hydrogen bonds between the sulfamoyl group and Glu81 and Leu83, while the cyclohexylmethoxy group occupies the hydrophobic pocket adjacent to the ATP-binding site. Table 1 summarizes crystallographic data for the CDK2-NU6102 complex.
Table 1: X-Ray Crystallographic Data for CDK2-NU6102 Complex
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| Unit cell (Å) | a = 73.5, b = 132.1, c = 149.2 |
| Resolution (Å) | 2.97 |
| Rmerge | 0.086 |
| Rfree | 0.266 |
| RMSD bonds (Å) | 0.0122 |
| RMSD angles (°) | 1.770 |
Research Discoveries and Biological Evaluation
Selectivity Profiling
This compound exhibits 50-fold selectivity for CDK2 (IC₅₀ = 5 nM) over CDK1 (IC₅₀ = 250 nM) and >200-fold selectivity over CDK7 (IC₅₀ = 4.4 μM) and CDK9 (IC₅₀ = 1.1 μM). This selectivity is attributed to steric complementarity between the cyclohexylmethoxy group and CDK2’s hydrophobic pocket, which is narrower in CDK1 due to Thr14 and Tyr15 residues.
Antiproliferative Activity
In MCF-7 breast cancer cells, this compound induces G₁ phase arrest at 1 μM and synergizes with tamoxifen to reduce viability by 80%. Preclinical studies in xenograft models demonstrate tumor growth inhibition at 10 mg/kg, with no observed hematological toxicity.
化学反応の分析
科学研究への応用
This compoundは、さまざまな分野におけるその応用について広く研究されてきました。
化学: This compoundは、サイクリン依存性キナーゼの阻害と、細胞周期におけるその役割を研究するためのツール化合物として役立ちます.
生物学: 生物学的研究では、this compoundは、細胞周期調節のメカニズムと、サイクリン依存性キナーゼ阻害が細胞増殖に及ぼす影響を調査するために使用されます.
科学的研究の応用
Cancer Therapy
NU6102 has been extensively studied for its potential in cancer treatment, particularly due to its effects on cell cycle regulation.
Case Studies
- Breast Cancer : In a preclinical evaluation, this compound was shown to reduce colony formation and induce cell death in hormone-resistant breast cancer cells. The compound's efficacy was compared with tamoxifen and another CDK inhibitor, NU2058, with this compound exhibiting superior potency .
- Neutrophil Apoptosis : Research indicated that this compound affects neutrophil lifespan by inhibiting CDK5 activity, which is involved in preventing apoptosis through the regulation of anti-apoptotic proteins .
Cell Cycle Regulation Studies
This compound is utilized as a tool for studying the dynamics of the cell cycle.
Experimental Findings
- In experiments using Xenopus egg extracts, this compound was found to selectively inhibit CDK2 without significantly affecting CDK1 under certain conditions. This selectivity allows researchers to dissect the roles of these kinases in DNA replication and mitosis .
- Studies have shown that this compound treatment leads to a dose-dependent delay in mitosis and S-phase progression in primary human fibroblasts, indicating its utility in understanding checkpoint mechanisms during the cell cycle .
Pharmacological Insights
The pharmacological profile of this compound provides insights into its potential therapeutic uses beyond oncology.
Synergistic Effects
Research has indicated that combining this compound with other chemotherapeutic agents can enhance their effectiveness. For instance, when used alongside paclitaxel, this compound potentiated apoptosis in cancer cells, suggesting a possible combinatorial approach for more effective cancer therapies .
In Silico Applications
Recent advancements have also seen the use of computational methods to predict biological targets for this compound based on its chemical structure. This approach helps identify potential off-target effects and broaden the understanding of its mechanism of action within cellular contexts .
Summary Table: Key Findings on this compound
作用機序
NU6102は、サイクリン依存性キナーゼ2とサイクリン依存性キナーゼ1を選択的に阻害することにより、その効果を発揮します。これらのキナーゼのATP結合部位に結合し、その活性化と、その後の標的タンパク質のリン酸化を防ぎます。 この阻害は、G2/M期での細胞周期停止につながり、最終的には細胞増殖の阻害とアポトーシスの誘導をもたらします .
類似化合物との比較
NU6102 vs. NU2058
NU2058, another dual CDK1/2 inhibitor, shares structural similarities with this compound but differs in potency and selectivity:
- Potency : this compound is ~5–10× more potent than NU2058. GI₅₀ values for cell growth inhibition range from 5–18 μM (this compound) vs. 29–42 μM (NU2058) in breast cancer cells .
- Cellular Activity : Both compounds inhibit CDK1/2 equally in cells, despite this compound’s 50-fold selectivity for CDK2 over CDK1 in enzymatic assays .
- Mechanistic Effects : this compound induces stronger G2/M arrest and pRb dephosphorylation at lower concentrations, while NU2058 requires higher doses (75 μM) for comparable effects .
| Parameter | This compound | NU2058 |
|---|---|---|
| CDK2 IC₅₀ (enzymatic) | 5.4 nM | 17 μM |
| CDK1 IC₅₀ (enzymatic) | 250 nM | 26 μM |
| GI₅₀ (MCF7 cells) | 15 μM | 75 μM |
| LC₅₀ (cell death) | 6–14 μM | 78–94 μM |
| Selectivity (CDK2:CDK1) | 50-fold (enzymatic) | 1.5-fold (enzymatic) |
This compound vs. Flavopiridol
Flavopiridol , a pan-CDK inhibitor targeting CDK9, CDK1, and CDK2, contrasts with this compound in mechanism and specificity:
This compound vs. Roscovitine
Roscovitine (Seliciclib), a CDK1/2/5/7/9 inhibitor, shows broader kinase activity but lower specificity:
Combination Therapy Potential
This compound demonstrates synergistic effects with PI3K inhibitors (e.g., pictilisib):
- In HT29 colorectal cancer cells, 10 μM this compound + pictilisib reduces cell viability by >80% (vs. 40–50% for single agents) .
- In vivo, this compound prodrug (NU6301) combined with pictilisib achieves complete tumor growth suppression in HT29 xenografts .
Key Research Findings and Implications
- Dual CDK1/2 Inhibition : Despite enzymatic selectivity for CDK2, this compound’s cellular activity depends on dual CDK1/2 blockade, underscoring the importance of cellular context in drug design .
- Clinical Limitations : Poor solubility and metabolic stability necessitate prodrug development (e.g., NU6301) for in vivo use .
生物活性
NU6102, also known as O⁶-cyclohexylmethyl-2-(4'-sulphamoylanilino)purine, is a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2). This compound has been extensively studied for its biological activity, particularly in the context of cancer therapy. Its mechanism of action primarily involves the inhibition of CDK2, which plays a crucial role in cell cycle regulation and DNA replication.
This compound selectively inhibits CDK2, leading to various downstream effects on cell cycle progression. It has been shown to induce a G2 phase arrest in cancer cells, inhibiting retinoblastoma protein (Rb) phosphorylation and resulting in cytotoxicity. The compound exhibits differential growth inhibition in wild-type versus knockout mouse embryo fibroblasts (MEFs), demonstrating its specificity for CDK2. For instance, the growth inhibitory concentration (GI₅₀) for CDK2 wild-type MEFs was approximately 9 μM, while no significant growth inhibition was observed in CDK2 knockout MEFs up to 25 μM .
In Vitro and In Vivo Studies
-
In Vitro Studies :
- This compound has been shown to inhibit DNA replication in a dose-dependent manner. At concentrations that completely inhibit CDK2, DNA replication is significantly slowed but not entirely halted .
- The compound's selectivity was further confirmed through comparative studies with other inhibitors like R-roscovitine, where this compound displayed a 50-fold selectivity for CDK2 over other kinases .
-
In Vivo Studies :
- In animal models, this compound demonstrated significant tumor growth inhibition. For example, treatment with the prodrug NU6301 (which converts to this compound in vivo) resulted in a notable delay in tumor growth and was well tolerated at doses of 120 mg/kg administered every 8 or 12 hours .
- Tumor tissues showed reduced Rb phosphorylation after treatment, indicating effective target engagement within the tumor microenvironment.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study involving SKUT-1B cells demonstrated that this compound induced G2 arrest and cytotoxic effects at concentrations as low as 2.6 μM after 24 hours of exposure. The compound's ability to inhibit Rb phosphorylation was also confirmed through immunoblotting techniques .
- Case Study 2 : Research on the effects of this compound on DNA replication revealed that while it inhibited CDK2 activity, it allowed some level of DNA synthesis to occur. This suggests that low levels of CDK activity might be sufficient for certain cellular processes, highlighting the complexity of targeting CDKs in therapeutic settings .
Table 1: Inhibition Potency of this compound Against Various CDKs
| Kinase | IC₅₀ (μM) | Selectivity |
|---|---|---|
| CDK1 | 0.25 | Low |
| CDK2 | 0.005 | High |
| CDK4 | 1.5 | Moderate |
| CDK5 | 0.48 | Moderate |
| CDK7 | 4.4 | Moderate |
Table 2: Effects of this compound on Cell Cycle Phases
| Concentration (μM) | S-phase Fraction (%) | G1-phase Fraction (%) |
|---|---|---|
| Control | 50 | 30 |
| 5 | 40 | 40 |
| 10 | 30 | 50 |
| >25 | Toxicity observed | - |
Q & A
Q. How should dose-response experiments for NU6102 be designed to assess its anti-proliferative effects?
- Methodological Guidance : Use time-course assays with escalating concentrations (e.g., 5–20 μM) to monitor cell viability via metrics like percent cell count or volume changes. Include DMSO vehicle controls and replicate experiments to account for variability. Timepoints should span 24–72 hours to capture dynamic responses (e.g., reduced SGK1 mRNA at 24 hours vs. delayed PR-B downregulation) .
- Key Data : shows a dose-dependent reduction in cell proliferation, with 20 μM this compound causing maximal growth inhibition.
Q. What experimental controls are critical when evaluating this compound’s cytotoxicity?
- Methodological Guidance : Include vehicle controls (e.g., DMSO), untreated controls (Co), and positive controls (e.g., roscovitine for CDK inhibition). Normalize data to baseline mRNA/protein levels in hormone-deprived conditions to isolate compound-specific effects .
- Key Data : In T47D cells, DMSO controls showed minimal impact on PR levels, while this compound significantly reduced SGK1 mRNA without altering baseline DST/IL1R1 expression .
Q. How can CDK1/2 inhibition by this compound be validated in vitro?
- Methodological Guidance : Use kinase activity assays (e.g., CDK2/cyclin E IC₅₀ = 5 nM; CDK1/cyclin B IC₅₀ = 250 nM) and correlate with functional outcomes like G2/M arrest. Confirm target engagement via Western blotting for downstream markers (e.g., phospho-Rb) .
- Key Data : this compound exhibits 50-fold selectivity for CDK2 over CDK1, as shown in starfish oocyte and human cell models .
Advanced Research Questions
Q. How do structural interactions between this compound and CDK2 explain its selectivity over CDK4?
- Methodological Guidance : Perform molecular docking studies using CDK2-cyclin A crystal structures (e.g., PDB IDs). Analyze binding pockets: this compound’s sulfonamide group forms hydrogen bonds with Glu81 and Asp85 in CDK2, while steric clashes in CDK4’s larger ATP-binding pocket reduce affinity .
- Key Data : this compound’s IC₅₀ for CDK2 is 0.0054 ± 0.001 μM, compared to negligible activity against CDK4 .
Q. How should researchers resolve contradictory effects of this compound on progesterone receptor (PR) target genes?
- Methodological Guidance : Use multi-omics approaches (RNA-seq, ChIP-seq) to dissect gene-specific regulatory mechanisms. For example, SGK1 suppression by this compound may involve CDK2-mediated PR phosphorylation, while DST/IL1R1 regulation could depend on roscovitine-sensitive kinases unrelated to CDK1/2 .
- Key Data : this compound reduces SGK1 mRNA by >50% in T47D cells but does not reverse R5020-induced DST/IL1R1 suppression, highlighting pathway-specific modulation .
Q. What strategies optimize this compound in combination therapies for resistant cancers?
- Methodological Guidance : Pair this compound with anti-estrogens (e.g., tamoxifen) or PARP inhibitors, using synergy assays (e.g., Chou-Talalay). Monitor cell-cycle profiles (flow cytometry) and apoptotic markers (caspase-3 cleavage).
- Key Data : Co-treatment with this compound and roscovitine enhances G2/M arrest in ZR-75-1 cells, suggesting complementary kinase targeting .
Q. Why does this compound differentially affect PR isoforms (PR-B vs. PR-A) in breast cancer models?
- Methodological Guidance : Use isoform-specific knockdowns and luciferase reporters to assess transcriptional activity. This compound may destabilize PR-B via CDK2-mediated phosphorylation at Ser345, while PR-A lacks this regulatory site .
- Key Data : In ZR-75-1 cells, this compound reduces PR-B levels by 40% but has no effect on PR-A, correlating with impaired NDRG1 induction .
Methodological Best Practices
- Reproducibility : Document this compound’s solubility (50 mM in DMSO) and storage conditions (-20°C) to ensure batch consistency .
- Data Analysis : Use nonlinear regression for dose-response curves (e.g., GraphPad Prism) and report IC₅₀ values with confidence intervals .
- Ethical Reporting : Disclose conflicts between in vitro potency (nM-range IC₅₀) and in vivo efficacy limitations (e.g., pharmacokinetics) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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